5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene
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Overview
Description
5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a hexene backbone. This compound is notable for its unique structural features, which include multiple halogen substitutions and a double bond, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene typically involves halogenation reactions where chlorine and fluorine atoms are introduced to the hexene backbone. One common method involves the use of halogenating agents such as chlorine gas and fluorine gas under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted hexenes with various functional groups.
Scientific Research Applications
5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to engage in halogen bonding with various substrates, influencing their chemical reactivity and stability. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-5,6-difluoro-2-methylhex-2-ene
- 5,6-Dichloro-5,6,6-trifluoro-2-methylpent-2-ene
- 5,6-Dichloro-5,6,6-trifluoro-2-ethylhex-2-ene
Uniqueness
5,6-Dichloro-5,6,6-trifluoro-2-methylhex-2-ene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties such as increased reactivity and stability. The presence of a double bond further enhances its versatility in chemical reactions, making it a valuable compound for various applications.
Properties
CAS No. |
89965-99-1 |
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Molecular Formula |
C7H9Cl2F3 |
Molecular Weight |
221.04 g/mol |
IUPAC Name |
5,6-dichloro-5,6,6-trifluoro-2-methylhex-2-ene |
InChI |
InChI=1S/C7H9Cl2F3/c1-5(2)3-4-6(8,10)7(9,11)12/h3H,4H2,1-2H3 |
InChI Key |
BUEWBVUCSQFLLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C(F)(F)Cl)(F)Cl)C |
Origin of Product |
United States |
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